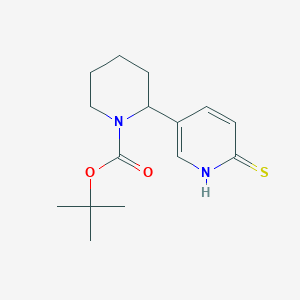

tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine backbone fused with a 6-thioxo-1,6-dihydropyridine moiety. The tert-butyl carbamate (Boc) group at the piperidine nitrogen enhances steric protection and solubility, making the compound suitable for synthetic intermediates or pharmacological studies. The 6-thioxo group introduces a sulfur atom at the pyridine ring, which may influence electronic properties, hydrogen bonding, or metal coordination compared to oxygen or nitrogen analogs.

Properties

Molecular Formula |

C15H22N2O2S |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

tert-butyl 2-(6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-5-4-6-12(17)11-7-8-13(20)16-10-11/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,20) |

InChI Key |

ZKSFIVWCEUAVEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CNC(=S)C=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and ethanol as a solvent . The product is then purified through various techniques such as NMR, HPLC, LC-MS, and UPLC .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamate Group

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis or aminolysis:

*Typical yields for analogous reactions; specific data for this compound requires further validation.

Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, facilitating nucleophilic attack by water or amines. The tert-butyl group acts as a leaving group under acidic conditions .

Oxidation of the Thioxo Group

The thiocarbonyl (C=S) group is susceptible to oxidation:

| Reagents | Conditions | Products | Selectivity |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 1 h | Sulfoxide (C=S→O) | Moderate |

| mCPBA | RT, 12 h | Sulfone (C=S→O<sub>2</sub>) | High |

| O<sub>3</sub> (ozone) | -78°C, MeOH | Cleavage to carbonyl derivatives | Variable |

Key Insight : Oxidation selectivity depends on reagent strength. mCPBA fully oxidizes the thioxo group to sulfone, while H<sub>2</sub>O<sub>2</sub> yields sulfoxide.

Cross-Coupling Reactions

The pyridine-thione moiety participates in transition-metal-catalyzed couplings:

Note : Direct coupling requires pre-functionalization (e.g., borylation at the pyridine ring). The thioxo group stabilizes intermediates via sulfur–metal interactions .

Cycloaddition and Heterocycle Formation

The thioxo group enables cycloaddition reactions:

| Reaction Partners | Conditions | Products |

|---|---|---|

| Maleic anhydride | Toluene, reflux, 6 h | Thieno[2,3-b]pyridine fused derivatives |

| Acetylenes | CuI, Et<sub>3</sub>N, 60°C | Thiophene-containing polycycles |

Mechanism : The C=S group acts as a dienophile in [4+2] cycloadditions, forming six-membered sulfur heterocycles .

Base-Mediated Rearrangements

Under basic conditions, the compound undergoes structural reorganizations:

| Base | Solvent | Products |

|---|---|---|

| NaOH (1 M) | H<sub>2</sub>O/THF | Ring-opened mercaptopyridine derivatives |

| DBU | DMF, 100°C | Piperidine-thiazolidinone hybrids |

Rationale : Deprotonation of the thioxo group generates a thiolate intermediate, enabling nucleophilic attacks or ring-forming reactions.

Functional Group Interconversion

The thioxo group can be converted to other functionalities:

| Reagents | Conditions | Products |

|---|---|---|

| NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O | EtOH, reflux, 3 h | Thiol (C=S→C–SH) |

| Raney Ni, H<sub>2</sub> (1 atm) | EtOH, RT, 12 h | Desulfurized pyridine derivative |

Application : These transformations enable access to sulfur-free intermediates for further derivatization .

Stability Under Thermal and Photolytic Conditions

| Condition | Observation |

|---|---|

| 150°C, neat, 2 h | Partial decomposition to CO<sub>2</sub> and tert-butanol |

| UV light (254 nm), 24 h | Thioxo → carbonyl via radical pathways |

Implication : Storage at low temperatures (<4°C) in dark conditions is recommended .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Antitumor Activity

Research indicates that tert-butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate has significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative conditions.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit thymidine phosphorylase, an enzyme linked to tumor growth and angiogenesis.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound exhibited an IC50 value in the low micromolar range, indicating potent antitumor activity.

Case Study 2: Neuroprotective Mechanisms

In a neuroprotective study involving primary neuronal cultures treated with amyloid-beta peptides, the compound significantly improved cell viability and reduced markers of oxidative stress. This protective effect was attributed to its ability to modulate inflammatory cytokine production.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thioxo group is known to interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with various receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate to analogous compounds based on backbone structure, substituents, synthesis, and biological activity.

Structural Analogs with Sulfur-Containing Moieties

2.1.1. Metallo-β-Lactamase Inhibitors (Compounds 4h, 4i, 4j)

- Substituents : Benzo[b]thiophene (4h), thiophen-2-yl (4i), and thiophen-3-yl (4j) groups attached to the piperidine-Boc scaffold.

- Synthesis : Prepared via coupling reactions (General Procedure A) with yields ranging from 33% (4i-2) to 73% (4h-1). Stereoisomers (e.g., 4h-1 vs. 4h-2) were isolated, highlighting the role of chirality in synthesis .

- Activity : Demonstrated inhibitory effects against metallo-β-lactamase NDM-1, with potency influenced by thiophene substituents. The absence of a thioxo group in these compounds suggests that sulfur placement (ring vs. side chain) impacts enzyme binding .

2.1.2. Thiazolo[5,4-b]pyridine Derivatives (Compounds 25, 28)

- Substituents : Thiazolo[5,4-b]pyridine core coupled to aryl or carboxamido groups.

- Synthesis : Multi-step protocols involving toluene/water biphasic systems (Compound 25) or DMTMM-mediated couplings (Compound 28). Yields for intermediates (e.g., Compound 38) reached 83% .

- Activity: Activate SIRT1, a NAD+-dependent deacetylase implicated in aging and metabolism.

Analogs with Alternative Cyclic Substituents

2.2.1. Cyclobutane and Boronate Derivatives (Compound 21)

- Substituents : Cyclobutylmethyl group synthesized via photoredox-catalyzed radical addition.

- Synthesis : Achieved 49% yield using Kessil lamp irradiation and DMSO as a solvent. The method’s efficiency is lower than traditional coupling routes but offers functional group tolerance .

- Properties : Exists as a colorless oil, contrasting with the solid-state forms of thiophene analogs. This difference may affect formulation in biological assays .

2.2.2. Dihydropyridine Carboxylates (Compounds 1–4)

- Substituents : Cyclopentenyl or cyclohexenyl esters attached to dihydropyridine-Boc scaffolds.

- Synthesis : Hydrogenation of diene carboxylates using Pd/C catalysts. NMR data confirmed diastereomeric ratios (e.g., 8:7 for Compound 3), underscoring challenges in stereochemical control .

Key Findings and Insights

Synthesis Efficiency : Coupling reactions (e.g., General Procedure A) generally yield higher outputs (60–73%) compared to photoredox methods (~49%). Stereoisomer separation remains a challenge, as seen in 4h-1/4h-2 .

Biological Relevance: Sulfur-containing analogs (thiophene, thiazole) show activity against enzymes like NDM-1 and SIRT1.

Physical Properties : Solid-state compounds (e.g., 4h-1) may have better stability for storage, while oils (e.g., Compound 21) require formulation optimization for biological testing .

Structural Flexibility : The piperidine-Boc scaffold accommodates diverse substituents (thiophene, cyclobutane, etc.), enabling tailored modifications for specific applications .

Biological Activity

tert-Butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate, with the CAS number 1352488-18-6, is a compound that has garnered attention for its potential biological activities. The compound is characterized by its unique molecular structure, which includes a piperidine ring and a thioxo group attached to a dihydropyridine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 294.4 g/mol. This structure contributes to its biological activity, particularly in interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₂S |

| Molecular Weight | 294.4 g/mol |

| CAS Number | 1352488-18-6 |

Research indicates that this compound may exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : The compound has been suggested to inhibit enzymes such as monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), which are involved in lipid metabolism and signaling pathways .

- Antimicrobial Properties : Preliminary studies suggest that compounds related to this structure may possess antimicrobial activities, potentially making them candidates for developing new antimicrobial agents .

- Cancer Therapeutics : There is emerging evidence that the compound may play a role in cancer treatment by modulating pathways associated with cell proliferation and survival, particularly through the inhibition of PI3K delta pathways .

Case Studies

Several studies have investigated the biological effects of similar compounds:

- A study focusing on related dihydropyridine derivatives demonstrated significant inhibition of cancer cell lines through apoptosis induction, suggesting potential for anticancer applications .

- Another investigation into compounds with similar structures revealed their effectiveness in modulating inflammatory responses in vitro, indicating a possible therapeutic role in inflammatory diseases .

Pharmacological Applications

Given its biological properties, this compound may be explored for various pharmacological applications:

- Pain Management : Due to its effect on lipid signaling pathways, it could be beneficial in developing analgesics.

- Neuroprotection : The modulation of lipid metabolism may also suggest neuroprotective properties, warranting further investigation in neurodegenerative disease models.

Q & A

Q. Q1. What are the key synthetic routes for tert-butyl 2-(6-thioxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling tert-butyl piperidine carboxylate derivatives with functionalized pyridine intermediates. For example:

- Nucleophilic substitution : React tert-butyl piperidine precursors with 6-thioxo-1,6-dihydropyridin-3-yl halides under inert conditions (e.g., N₂ atmosphere) using K₂CO₃ as a base in DMF at 60–80°C .

- Oxidation/Reduction : Post-functionalization steps may include thiol protection/deprotection using reagents like TFA or H₂O₂ .

Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting solvent polarity (e.g., switching from DMF to THF for slower kinetics) to minimize side products.

Q. Q2. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and the thioxo-pyridine moiety (δ ~6.5–7.5 ppm for aromatic protons). Assign diastereotopic protons in the piperidine ring via 2D COSY or NOESY .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement. Grow crystals via vapor diffusion using dichloromethane/hexane mixtures. Resolve disorder in the piperidine ring using restraints on bond lengths and angles .

Q. Q3. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use respiratory protection if handling powders .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation or acid-catalyzed steps .

- Emergency Response : Ensure access to eye wash stations and SDS documentation. Neutralize spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of the thioxo group in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The thioxo group’s LUMO often localizes on sulfur, making it susceptible to nucleophilic attack.

- Solvent Effects : Use implicit solvent models (e.g., SMD) to simulate reaction kinetics in polar aprotic solvents like DMF. Compare activation energies for SN2 vs. SN1 pathways .

- Validation : Cross-validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. Q5. How can contradictory crystallographic data (e.g., disorder in the piperidine ring) be resolved during structure refinement?

Methodological Answer:

- Disorder Modeling : In SHELXL, split the piperidine ring into two conformers and refine occupancy factors. Apply geometric restraints to maintain reasonable bond lengths (e.g., C–C ~1.54 Å) .

- Twinned Data : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin fractions. Verify with the Hooft parameter (|Y| < 0.05) .

- Validation Tools : Check R-factor convergence (R1 < 5%) and ADPs (ΔU < 0.02 Ų) using CCDC validation tools .

Q. Q6. What strategies are effective for analyzing competing reaction pathways (e.g., oxidation vs. reduction) at the thioxo-pyridine moiety?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., ³⁴S) to track sulfur’s fate during oxidation (→ sulfoxide) or reduction (→ thiol). Monitor via LC-MS .

- Kinetic Profiling : Conduct time-resolved in situ IR spectroscopy to detect intermediates. For example, thiolate anions (ν ~2500 cm⁻¹) indicate reductive pathways .

- Catalytic Screening : Test Pd/C (for reduction) or mCPBA (for oxidation) under controlled pH and temperature to favor one pathway .

Q. Q7. How can synthetic byproducts (e.g., tert-butyl ester hydrolysis) be minimized during acidic workup?

Methodological Answer:

- pH Control : Maintain reaction pH > 4 during workup to prevent tert-butyl cleavage. Use buffered aqueous phases (e.g., NaHCO₃) .

- Low-Temperature Quenching : Add cold (0–5°C) aqueous solutions to slow hydrolysis kinetics. Extract organic layers rapidly with EtOAc .

- Stabilizing Agents : Include radical scavengers (e.g., BHT) in the reaction mixture to inhibit acid-catalyzed radical degradation .

Q. Q8. What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Detect impurities via ESI-MS in positive ion mode (m/z range 100–600) .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., hydrolyzed tert-butyl derivatives) and compare integration ratios in ¹H NMR .

- Elemental Analysis : Confirm sulfur content (±0.3%) via combustion analysis to assess thioxo group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.